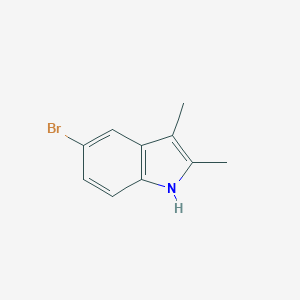

5-bromo-2,3-dimethyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGAIEWEHFPGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510046 | |

| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4583-55-5 | |

| Record name | 5-Bromo-2,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 5-bromo-2,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-2,3-dimethyl-1H-indole. It includes key physicochemical data, detailed experimental protocols, and insights into its applications as a synthetic intermediate in drug discovery.

Core Physicochemical Properties

This compound is a halogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of the bromine atom and methyl groups influences its electronic properties and provides synthetic handles for further molecular elaboration.

| Property | Value | Reference |

| CAS Number | 4583-55-5 | [1] |

| Molecular Formula | C₁₀H₁₀BrN | [1] |

| Molecular Weight | 224.1 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 136-137 °C | [1] |

| Boiling Point | 135-137 °C (at 10 Torr) | [1] |

| Density | 1.487 g/cm³ (estimate) | [1] |

| Refractive Index | 1.5923 (estimate) | [1] |

| Solubility | While specific quantitative data for this compound is not readily available, related bromoindoles exhibit limited solubility in water and good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[3] | |

| Storage | 2-8°C | [1] |

Spectral Data Analysis

Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR (Proton NMR) Spectrum

The following proton NMR data has been reported for this compound.

-

Solvent: d6-DMSO

-

Frequency: 400 MHz

-

Data: δ 10.87 (s, 1H, NH), 7.51 (d, J = 1.2 Hz, 1H, Ar-H), 7.18 (d, J = 6.3 Hz, 1H, Ar-H), 7.07 (dd, J = 6.3 Hz, 1.2 Hz, 1H, Ar-H), 2.31 (s, 3H, CH₃), 2.13 (s, 3H, CH₃).[1]

¹³C NMR (Carbon NMR) Spectrum

While a specific ¹³C NMR spectrum for this compound is not available in the cited literature, data for the closely related 5-bromo-3-methyl-1H-indole provides a reference for expected chemical shifts. The electron-withdrawing bromine atom and electron-donating methyl groups will influence the carbon environment.

-

Reference Compound: 5-bromo-3-methyl-1H-indole

-

Solvent: CDCl₃

-

Frequency: 125 MHz

-

Reference Data (ppm): 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64.[2]

Mass Spectrometry (MS)

The mass spectrum of an analogous compound, 5-bromoindole , shows characteristic peaks corresponding to the molecular ion and isotopic pattern of bromine. For this compound (MW: 224.1), one would expect to see major peaks around m/z 223 and 225, representing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[4]

Infrared (IR) Spectroscopy

An IR spectrum of an indole derivative typically shows characteristic absorption bands. For this compound, the following peaks can be anticipated based on the structure and data from related compounds:

-

N-H Stretch: A peak around 3400 cm⁻¹ corresponding to the indole N-H bond.[5]

-

C-H Stretch (Aromatic/Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.[5]

-

C=C Stretch (Aromatic): Strong absorptions around 1450-1620 cm⁻¹.[5]

-

C-Br Stretch: Typically found in the lower frequency region of the spectrum.

Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Cyclization

This protocol details the synthesis of this compound from 4-bromophenylhydrazine and 2-butanone, a classic example of the Fischer indole synthesis.[1]

Materials:

-

4-bromophenylhydrazine

-

2-butanone (methyl ethyl ketone)

-

Ethanol (EtOH)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization apparatus (Erlenmeyer flask, Büchner funnel)

Procedure:

-

A mixture of 4-bromophenylhydrazine (5.0 g, 22.3 mmol) and 2-butanone (1.6 g, 22.3 mmol) is dissolved in ethanol (60 mL) in a round-bottom flask.[1]

-

The reaction mixture is heated to reflux and maintained under these conditions overnight.[1]

-

Upon completion of the reaction (monitored by TLC), the solvent is removed by distillation under reduced pressure using a rotary evaporator.[1]

-

The resulting residue is recrystallized from an ethanol/water solvent mixture to yield the purified this compound.[1]

-

The final product can be isolated by filtration, washed with cold solvent, and dried under vacuum. A typical yield is reported to be around 73%.[1]

Protocol 2: Solubility Determination (Shake-Flask Method)

This is a general protocol for determining the equilibrium solubility of a compound in various solvents.

Procedure:

-

Preparation: Add an excess amount of this compound to vials containing known volumes of selected solvents (e.g., water, DMSO, ethanol, PEG300).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solid.

-

Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Applications in Research and Drug Development

This compound serves as a key building block for the synthesis of more complex, biologically active molecules. Its derivatives have been investigated for their potential to modulate important physiological pathways.

Thromboxane Synthase Inhibitors

This compound is used to prepare derivatives that act as dual thromboxane synthase inhibitors and thromboxane receptor antagonists.[1] Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction.[6] By inhibiting its synthesis, these agents can have significant anti-thrombotic effects, making them relevant for the treatment of cardiovascular diseases.[6][7]

Modulators of Secreted Frizzled Related Protein-1 (SFRP-1)

Derivatives of this compound have also been prepared as modulators of Secreted Frizzled Related Protein-1 (SFRP-1).[1] SFRP-1 is a key antagonist of the Wnt signaling pathway.[8] The Wnt pathway is fundamental in embryogenesis, cell proliferation, and differentiation.[8] By modulating SFRP-1, these compounds can influence Wnt signaling, a pathway whose dysregulation is implicated in numerous diseases, including cancer and bone disorders.[9][10]

References

- 1. Thromboxane A2 synthetase inhibitors with histamine H1-blocking activity: synthesis and evaluation of a new series of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9 [smolecule.com]

- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4363912A - Indole thromboxane synthetase inhibitors - Google Patents [patents.google.com]

- 7. Selective thromboxane synthetase inhibitors and antihypertensive agents. New derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole, 4-hydrazinopyridazino[4,5-a]indole, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Secreted Frizzled-related Protein 1 (SFRP1) in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secreted frizzled-related protein-1 enhances mesenchymal stem cell function in angiogenesis and contributes to neovessel maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of Secreted Frizzled Related Protein 1, A Wnt Antagonist, in Brain, Kidney, and Skeleton is Dispensable for Normal Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2,3-dimethyl-1H-indole and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Bromoindoles, in particular, are a class of halogenated indoles that have garnered considerable interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][4][5] This technical guide provides available data on 5-bromo-2,3-dimethyl-1H-indole and its close structural analog, 5-bromo-2,3,3-trimethyl-3H-indole, offering insights into their chemical properties, synthesis, and potential biological relevance. While specific data for this compound is scarce in public databases, the information on its analogs provides a valuable reference point for researchers in the field.

Chemical and Physical Properties

Quantitative data for the closely related compound, 5-bromo-2,3,3-trimethyl-3H-indole, is summarized below. This data serves as a useful proxy for estimating the properties of this compound.

| Property | Value | Source |

| CAS Number | 54136-24-2 | PubChem |

| Molecular Formula | C₁₁H₁₂BrN | PubChem |

| Molecular Weight | 238.12 g/mol | PubChem |

| IUPAC Name | 5-bromo-2,3,3-trimethyl-3H-indole | PubChem |

Experimental Protocols

The synthesis of bromoindole derivatives often involves electrophilic bromination of an indole precursor. Below is a detailed protocol for the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole, which can be adapted for the synthesis of other similar indole derivatives.[6]

Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole [6]

-

Materials:

-

4-bromophenyl hydrazine (1.0 g, 4.5 mmol)

-

Isopropyl methyl ketone (0.81 g, 9.3 mmol)

-

Ethanol (100 mL)

-

Concentrated H₂SO₄ (0.44 g, 4.5 mmol)

-

10% NaHCO₃ solution

-

Ether

-

Deionized water

-

Anhydrous MgSO₄

-

-

Procedure:

-

A solution of 4-bromophenyl hydrazine, isopropyl methyl ketone, ethanol, and concentrated H₂SO₄ is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.

-

The mixture is heated under reflux for 12 hours.

-

After cooling to room temperature, the mixture is quenched in 10% NaHCO₃.

-

The product is extracted with ether, washed with deionized water, and dried over anhydrous MgSO₄.

-

The solvent is evaporated under reduced pressure to obtain the crude product.

-

Biological Activity of Bromoindoles

Indole alkaloids derived from marine organisms, many of which are brominated, exhibit a wide range of biological activities.[3][4] These compounds have shown potential as:

-

Anticancer agents: Certain bromoindoles have demonstrated cytotoxicity against various cancer cell lines.[4]

-

Antimicrobial agents: Strong antimicrobial activity against bacteria such as Staphylococcus aureus has been reported for some bromoindole alkaloids.[4]

-

Anti-inflammatory agents: Indole-based compounds have been investigated as inhibitors of COX-1 and COX-2 enzymes.[2]

The diverse bioactivities of bromoindoles make them attractive scaffolds for the development of new therapeutic agents.[2][3][5]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a bromoindole compound, based on the protocol described above.

Caption: General workflow for bromoindole synthesis.

Conceptual Signaling Pathway

The diagram below represents a conceptual signaling pathway that could be inhibited by a bromoindole-based drug, a common mechanism for anticancer agents.

Caption: Inhibition of a signaling pathway by a bromoindole.

References

Spectroscopic Profile of 5-bromo-2,3-dimethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-2,3-dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents a detailed analysis based on closely related analogs: 5-bromo-3-methyl-1H-indole and 2,3-dimethyl-1H-indole. The experimental protocols and predicted data herein serve as a valuable resource for the synthesis, identification, and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of experimentally obtained data for the structurally similar compounds 5-bromo-3-methyl-1H-indole and 2,3-dimethyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the two methyl groups. The bromine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| NH | ~8.0-8.2 | Broad Singlet | Chemical shift can be concentration-dependent. |

| H-4 | ~7.6-7.8 | Doublet | |

| H-6 | ~7.2-7.4 | Doublet of Doublets | |

| H-7 | ~7.1-7.3 | Doublet | |

| 2-CH₃ | ~2.3-2.5 | Singlet | |

| 3-CH₃ | ~2.2-2.4 | Singlet |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for the eight carbons of the indole core and the two methyl carbons. The carbon atom attached to the bromine (C-5) will show a characteristic chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~131-133 |

| C-3 | ~108-110 |

| C-3a | ~129-131 |

| C-4 | ~123-125 |

| C-5 | ~113-115 |

| C-6 | ~121-123 |

| C-7 | ~111-113 |

| C-7a | ~134-136 |

| 2-CH₃ | ~12-14 |

| 3-CH₃ | ~9-11 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching, C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3450 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1300 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using Electron Ionization (EI), will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 223 | ~100% | Corresponding to C₁₀H₁₀⁷⁹BrN |

| [M+2]⁺ | 225 | ~98% | Corresponding to C₁₀H₁₀⁸¹BrN |

| [M-CH₃]⁺ | 208/210 | Variable | Loss of a methyl group |

| [M-Br]⁺ | 144 | Variable | Loss of the bromine atom |

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic characterization of substituted indoles, which can be adapted for this compound.

Synthesis

A plausible synthetic route to this compound is the Fischer indole synthesis.

Procedure:

-

A mixture of 4-bromophenylhydrazine hydrochloride (1 equivalent) and 2-butanone (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

-

A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid) is added to the mixture.

-

The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Standard proton experiment with a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Proton-decoupled carbon experiment with a spectral width of 0-160 ppm.

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (for oils).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures for its characterization. Researchers can utilize this information to facilitate the identification and analysis of this and related indole compounds in their scientific endeavors.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-bromo-2,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide presents the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-bromo-2,3-dimethyl-1H-indole. Due to the absence of publicly available experimental spectra for this specific molecule, this document provides a comprehensive analysis based on established NMR prediction principles and data from structurally related analogs. The information herein is intended to support researchers in the structural elucidation, purity assessment, and quality control of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR spectra for this compound were determined by analyzing the known spectra of similar compounds, including 5-bromo-3-methyl-1H-indole and 2,3-dimethyl-1H-indole.[1] The chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to tetramethylsilane (TMS). The predicted data is based on spectra acquired in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. The bromine atom at the C5 position and the methyl groups at C2 and C3 will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | ~7.9 | Broad Singlet (br s) | - |

| H-4 | ~7.5 | Doublet (d) | ~1.8 |

| H-6 | ~7.1 | Doublet of Doublets (dd) | ~8.5, 1.8 |

| H-7 | ~7.0 | Doublet (d) | ~8.5 |

| 2-CH₃ | ~2.4 | Singlet (s) | - |

| 3-CH₃ | ~2.3 | Singlet (s) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display ten signals corresponding to the carbon atoms of the indole core and the two methyl groups. The electron-withdrawing effect of the bromine atom is predicted to cause a downfield shift for the carbon atoms in its proximity.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~135 |

| C-3 | ~108 |

| C-3a | ~129 |

| C-4 | ~123 |

| C-5 | ~113 |

| C-6 | ~121 |

| C-7 | ~111 |

| C-7a | ~134 |

| 2-CH₃ | ~12 |

| 3-CH₃ | ~9 |

Visualizations

To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure with atom numbering and a general workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.[2]

Sample Preparation

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

For quantitative analysis, add a suitable internal standard such as tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

-

Solvent: CDCl₃

-

Temperature: Standard ambient temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Data Processing

-

Apply a line broadening factor of approximately 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Perform Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

References

Crystal Structure Analysis of 5,6-Dibromo-1H-indole-2,3-dione: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystallographic data for the specific compound 5-bromo-2,3-dimethyl-1H-indole is not publicly available. This guide provides a detailed analysis of a closely related compound, 5,6-Dibromo-1H-indole-2,3-dione , for which comprehensive crystal structure data has been reported.

This technical guide offers an in-depth look at the crystal structure of 5,6-Dibromo-1H-indole-2,3-dione, a halogenated indole derivative. The following sections present the crystallographic data, a detailed experimental protocol for its determination, and a visual workflow of the analytical process.

Data Presentation

The quantitative data from the crystal structure determination of 5,6-Dibromo-1H-indole-2,3-dione are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₈H₃Br₂NO₂ |

| Formula Weight | 304.93 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.1044 (10) Å |

| b | 10.5317 (15) Å |

| c | 12.2598 (17) Å |

| α | 108.078 (4) ° |

| β | 93.481 (5) ° |

| γ | 101.484 (4) ° |

| Volume | 847.1 (2) ų |

| Z | 4 |

| Calculated Density | 2.391 Mg/m³ |

| Absorption Coefficient | 9.53 mm⁻¹ |

| F(000) | 576 |

| Data Collection | |

| Reflections Collected | 23591 |

| Independent Reflections | 3116 [R(int) = 0.037] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3116 / 2 / 255 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.020, wR2 = 0.047 |

| R indices (all data) | R1 = 0.024, wR2 = 0.048 |

Table 2: Selected Bond Lengths (Å). [1]

| Bond | Length (Å) | Bond | Length (Å) |

| Br1-C5 | 1.898(2) | Br2-C6 | 1.897(2) |

| O1-C2 | 1.213(3) | O2-C3 | 1.215(3) |

| N1-C8 | 1.393(3) | N1-C2 | 1.398(3) |

| C2-C3 | 1.551(3) | C3-C4 | 1.472(3) |

| C4-C5 | 1.389(3) | C4-C9 | 1.391(3) |

| C5-C6 | 1.393(3) | C6-C7 | 1.387(3) |

| C7-C8 | 1.389(3) | C8-C9 | 1.388(3) |

Table 3: Selected Bond Angles (°). [1]

| Atoms | Angle (°) | Atoms | Angle (°) |

| C8-N1-C2 | 110.1(2) | O1-C2-N1 | 126.3(2) |

| O1-C2-C3 | 127.4(2) | N1-C2-C3 | 106.3(2) |

| O2-C3-C4 | 127.1(2) | O2-C3-C2 | 126.7(2) |

| C4-C3-C2 | 106.2(2) | C5-C4-C9 | 121.0(2) |

| C5-C4-C3 | 130.0(2) | C9-C4-C3 | 108.9(2) |

| C4-C5-C6 | 119.0(2) | C4-C5-Br1 | 120.0(2) |

| C6-C5-Br1 | 121.0(2) | C7-C6-C5 | 120.4(2) |

| C7-C6-Br2 | 119.8(2) | C5-C6-Br2 | 119.8(2) |

| C6-C7-C8 | 121.2(2) | N1-C8-C7 | 130.3(2) |

| N1-C8-C9 | 109.4(2) | C7-C8-C9 | 120.3(2) |

| C8-C9-C4 | 107.7(2) |

Experimental Protocols

The synthesis and crystal structure determination of 5,6-Dibromo-1H-indole-2,3-dione involved the following key steps.

1. Synthesis and Crystallization:

The synthesis of the title compound was achieved through methods analogous to those for other halogenated isatins. Single crystals suitable for X-ray diffraction were grown from a solution of the compound in tetrahydrofuran.[1]

2. X-ray Data Collection: [1]

A suitable crystal was mounted on a Bruker D8 Venture CMOS diffractometer. The data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å). A series of φ and ω scans were performed to cover the reciprocal space.

3. Structure Solution and Refinement: [1]

The collected data were processed using standard software packages. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 5,6-Dibromo-1H-indole-2,3-dione.

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-bromo-2,3-dimethyl-1H-indole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-bromo-2,3-dimethyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the C5 position, combined with methyl groups at C2 and C3, creates a versatile building block for the synthesis of complex molecules and potential therapeutic agents.[1][2]

Physicochemical and Spectroscopic Properties

This compound is a substituted indole derivative. While specific experimental data for this exact compound is sparse, its properties can be reliably extrapolated from closely related analogs such as 5-bromo-3-methyl-1H-indole and other substituted indoles.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference / Note |

| Molecular Formula | C₁₀H₁₀BrN | Calculated |

| Molecular Weight | 224.10 g/mol | Calculated |

| Appearance | Expected to be an off-white to light brown solid | Based on analogs like 5-bromoindole[1] |

| Melting Point | Not specified; 5-bromo-3-methyl-1H-indole melts at 111-113 °C | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and chloroform | Based on 5-bromoindole[1] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations | Reference / Note |

| ¹H NMR (CDCl₃) | δ ~7.9 (br s, 1H, N-H), ~7.6 (s, 1H, H4), ~7.2 (d, 1H, H6), ~7.1 (d, 1H, H7), ~2.3 (s, 3H, C3-CH₃), ~2.2 (s, 3H, C2-CH₃) | Extrapolated from 5-bromo-3-methyl-1H-indole[3] |

| ¹³C NMR (CDCl₃) | δ ~135 (C7a), ~132 (C2), ~129 (C3a), ~124 (C6), ~122 (C4), ~112 (C5), ~111 (C7), ~108 (C3), ~12 (C2-CH₃), ~9 (C3-CH₃) | Extrapolated from 5-bromo-3-methyl-1H-indole[3] |

| Mass Spec. (EI) | M⁺ peak at m/z 223 and M⁺+2 peak at m/z 225 in ~1:1 ratio | Characteristic bromine isotope pattern |

| IR (KBr) | ~3400 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (Aromatic C=C stretch) | Based on 5-bromoindole[4] |

Synthesis via Fischer Indole Synthesis

The most common and versatile method for synthesizing 2,3-disubstituted indoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.[5] For this compound, the precursors are (4-bromophenyl)hydrazine and methyl ethyl ketone (butan-2-one).

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Experimental Protocol: Fischer Indole Synthesis[5][6][7]

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add methyl ethyl ketone (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the hydrazine.

-

Cyclization: To the reaction mixture, add an acid catalyst such as polyphosphoric acid or zinc chloride (1.2 - 2.0 eq).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of its substituents. The methyl groups at C2 and C3 are electron-donating, increasing the electron density of the pyrrole ring. However, these positions are sterically blocked from electrophilic attack. The bromine atom at C5 is an electron-withdrawing group via induction but acts as an ortho-, para-director for electrophilic substitution. Crucially, the C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions.

Caption: Key reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is the primary site for synthetic modification, making it an ideal substrate for various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example.[7][8][9]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference / Note |

|---|---|---|

| Substrates | 5-bromo-indole analog (1.0 eq), Arylboronic acid (1.2-1.5 eq) | [8] |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | A robust choice for heteroaryl halides[9][10] |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) | Essential for activating the boronic acid[11] |

| Solvent | Dioxane/H₂O, DME, or Toluene/Ethanol | Aqueous systems are common to dissolve the base[10] |

| Temperature | 80 - 110 °C | Heating is typically required[8] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |

| Yields | Generally good to excellent (70-95%) | Dependent on specific substrates and conditions[7] |

Experimental Protocol: Suzuki-Miyaura Coupling[9][11]

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Electrophilic Aromatic Substitution

While the C3 position is the most nucleophilic site in unsubstituted indoles, the methyl group at this position in the title compound blocks this pathway. Electrophilic attack is therefore redirected to the benzene ring. The indole ring system as a whole is activating, while the C5-bromo group is deactivating but ortho-, para-directing. The directing influence of the indole nitrogen typically favors substitution at the C4 and C6 positions.

Stability Profile

Indole derivatives can be sensitive to several environmental factors. Proper handling and storage are crucial to maintain the integrity of this compound. The primary concerns are degradation from light, air (oxidation), and pH extremes in solution.[12]

Caption: Key factors influencing the stability of the indole compound.

-

Photostability: Brominated aromatic compounds are often sensitive to light and can undergo photodegradation.[12] It is critical to store the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

-

Oxidative Stability: The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[12] For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., nitrogen or argon).

-

pH Stability: In aqueous solutions, the stability of the indole ring can be pH-dependent. Strongly acidic conditions may lead to degradation or polymerization, while strongly alkaline conditions can increase susceptibility to oxidation.[12] For assays or reactions in aqueous media, maintaining a neutral pH range (6-8) is advisable.

-

Thermal Stability: As a crystalline solid, the compound is expected to be stable at room temperature. However, for long-term storage, keeping it in a cool, dark, and dry place is recommended.

Table 4: Recommended Storage and Handling

| Condition | Solid State | In Solution (e.g., DMSO) |

| Temperature | -20°C for long-term storage | -20°C for long-term stock solutions |

| Atmosphere | Store under inert gas (N₂ or Ar) | Store in tightly sealed vials |

| Light | Protect from light (use amber vials) | Protect from light |

| Notes | Keep in a desiccator to avoid moisture | Prepare aqueous dilutions fresh; avoid multiple freeze-thaw cycles |

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. Its key features are the blocked C2 and C3 positions, which prevent typical indole electrophilic substitution on the pyrrole ring, and the C5-bromo group, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. While generally stable as a solid, care must be taken to protect it from light and atmospheric oxygen to prevent degradation. This guide provides the foundational data and protocols necessary for researchers to effectively utilize this compound in the development of novel molecules for scientific and pharmaceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromoindole | 10075-50-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

The Discovery of Substituted Indoles: A Technical Guide for Researchers

The indole scaffold is a privileged structural motif in a vast array of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries. Its versatile biological activity has driven extensive research into the development of efficient and diverse synthetic methodologies for the preparation of substituted indole derivatives. This technical guide provides a comprehensive literature review of the core synthetic strategies for accessing substituted indoles, with a focus on detailed experimental protocols, quantitative data, and the elucidation of relevant biological pathways for drug development professionals.

I. Key Synthetic Methodologies for Substituted Indoles

The construction of the indole core has been a subject of intense investigation for over a century, leading to a rich collection of named reactions and modern catalytic methods. This section details the mechanisms, experimental protocols, and comparative quantitative data for the most prominent of these syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]

Reaction Workflow:

Caption: A simplified workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indole [3]

-

Materials:

-

Phenylhydrazine hydrochloride

-

Butanone (Methyl ethyl ketone)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a reaction flask, add phenylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq) to glacial acetic acid.

-

Reflux the mixture with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a 1 M NaOH solution.

-

Dilute the mixture with water and extract the product with chloroform (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2,3-dimethyl-1H-indole.

-

Quantitative Data for Fischer Indole Synthesis:

| Arylhydrazine | Ketone/Aldehyde | Acid Catalyst | Solvent | Yield (%) | Reference |

| Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic acid | None | 94 | [3] |

| Phenylhydrazine | Cyclopentanone | p-Toluenesulfonic acid | None | 89 | [3] |

| p-Tolylhydrazine | Isopropyl methyl ketone | Glacial Acetic Acid | Acetic Acid | Not specified | [3] |

| Phenylhydrazine | Butanone | Not specified (HCl salt used) | THF | >99 (conversion) | [4] |

Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. Palladium-catalyzed reactions are particularly prominent in this area.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[5][6]

Reaction Workflow:

Caption: Catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol: General Procedure for Larock Indole Synthesis [7]

-

Materials:

-

o-Iodoaniline

-

Disubstituted alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 mmol), K₂CO₃ (2.0 mmol), and LiCl (1.0 mmol).

-

In a separate vial, weigh Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol) and add them to the reaction flask.

-

Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.1-2.0 mmol).

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired 2,3-disubstituted indole.

-

Quantitative Data for Larock Indole Synthesis:

| o-Haloaniline | Alkyne | Catalyst System | Base | Yield (%) | Reference |

| 2-Iodoaniline | 4-Octyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ / LiCl | 81 | [6] |

| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ | K₂CO₃ / LiCl | 75 | [6] |

| N-Acetyl-2-iodoaniline | Diphenylacetylene | Pd(OAc)₂ | K₂CO₃ / LiCl | 98 | [6] |

| 2-Bromoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | 85 | [5] |

The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines.[8][9]

Experimental Protocol: Synthesis of 2-Methylindole [8]

-

Materials:

-

2-Allylaniline

-

Palladium(II) chloride (PdCl₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

A solution of 2-allylaniline (1.0 mmol) in acetonitrile is treated with a stoichiometric amount of PdCl₂.

-

The resulting palladium complex is then treated with triethylamine.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified to yield 2-methylindole. Note: Yields for this specific transformation are often moderate and can be improved by using a catalytic system with a re-oxidant.

-

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, and it can be applied to the synthesis of N-arylindoles through the cross-coupling of an indole with an aryl halide.[10][11][12]

Experimental Protocol: General Procedure for N-Arylation of Indole [10]

-

Materials:

-

Indole

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

A strong base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the indole (1.2 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.01-0.05 mmol), the phosphine ligand (0.01-0.1 mmol), and the base (1.4 mmol).

-

Add the anhydrous solvent (3-5 mL).

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data for Buchwald-Hartwig N-Arylation of Indoles:

| Indole | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |

| Indole | 4-Bromotoluene | Pd(OAc)₂ / BINAP | NaOt-Bu | 87 | [10] |

| Indole | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | 95 | [10] |

| 5-Bromoindole | Aniline | Pd-G1 / tBu-XPhos | K₂CO₃ | 85 | [13] |

C-H Activation Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient approach to synthesizing substituted indoles. Various transition metals, including palladium and ruthenium, have been employed to catalyze the direct arylation, alkylation, or alkenylation of the indole core.[14][15]

Reaction Workflow:

Caption: General workflow for C-H activation in indole synthesis.

Quantitative Data for Ruthenium-Catalyzed C-H Activation for Indole Synthesis: [14]

| Indole Derivative | Coupling Partner | Catalyst System | Yield (%) |

| N-pyrimidyl-aniline | Diphenylacetylene | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 94 |

| N-pyrimidyl-aniline | 1-Phenyl-1-propyne | [RuCl₂(p-cymene)]₂ / AgSbF₆ | 85 |

II. Biological Significance and Signaling Pathways of Substituted Indoles

Substituted indoles are at the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. Their diverse mechanisms of action make them valuable scaffolds in drug discovery, particularly in oncology and anti-inflammatory research.

Inhibition of Tubulin Polymerization

Many indole derivatives exhibit potent anticancer activity by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Mechanism of Tubulin Polymerization and Inhibition:

Caption: Mechanism of tubulin polymerization and its inhibition by indole derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based) [16]

-

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP on ice.

-

Add the test indole compound (or vehicle control) at various concentrations to the reaction mixture.

-

Transfer the mixture to a pre-warmed 37 °C cuvette in a spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate and extent of polymerization are determined from the resulting kinetic curve. The IC₅₀ value for inhibition of polymerization can be calculated by plotting the extent of polymerization against the inhibitor concentration.

-

Targeting Signaling Pathways in Cancer

Substituted indoles have been developed as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways.

The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified EGFR signaling pathway and its inhibition by indole derivatives.

The NF-κB transcription factor is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is implicated in various inflammatory diseases and cancers.

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by indole derivatives.

III. Quantitative Biological Activity of Substituted Indoles

The therapeutic potential of substituted indoles is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

Table of Anticancer Activity of Selected Indole Derivatives:

| Indole Derivative Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |

| Indole-acrylamide | Derivative 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | Tubulin | [17] |

| Spirooxindoles | N-alkylated maleimide derivative | MCF-7 (Breast Cancer) | 3.88 - 5.83 | HER2/HER3 | [18] |

| Indole-curcumin | Methoxy-substituted derivative | HeLa (Cervical Cancer) | 4 | Not specified | [17] |

| Indole-substituted furanones | Compound 11 | U-937 (Leukemia) | 0.6 | Tubulin | [17] |

| Indole-3-carboxamide | Compound with p-tert-butylphenyl | ZVpro (Zika Virus Protease) | 4.5 | ZVpro | [19] |

| Indole-2-carboxamide | Compound 38 (Thiophen-3-yl at C5) | ZVpro (Zika Virus Protease) | 1.1 | ZVpro | [19] |

Table of Anti-inflammatory Activity of Selected Indole Derivatives: [3][20]

| Indole Derivative | Assay | IC₅₀ (µM) |

| 5-Bromoisatin | NO Production Inhibition (LPS-stimulated macrophages) | 151.6 |

| 6-Bromoindole | NO Production Inhibition (LPS-stimulated macrophages) | ~150 |

| Isatin | NO Production Inhibition (LPS-stimulated macrophages) | 339.8 |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO Production Inhibition | 10.992 |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | IL-6 Inhibition | 2.294 |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | TNF-α Inhibition | 12.901 |

Table of Antiviral Activity of Selected Indole Derivatives: [21][22]

| Indole Derivative | Virus | Assay | EC₅₀ (µM) |

| Tetrahydroindole derivative (2) | HCV (gt 1b) | Antiviral | 12.4 |

| Tetrahydroindole derivative (3) | HCV (gt 2a) | Antiviral | 2.6 |

| Indole derivative (IV) | HCV | Antiviral | 1.16 |

| Indole derivative (V) | HCV | Antiviral | 0.6 |

| Delavirdine | HIV-1 | Antiviral | 0.26 |

This guide provides a foundational overview of the synthesis and biological importance of substituted indoles. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration and development of novel indole-based compounds with therapeutic potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Bromo-2,3-dimethyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, those featuring a 5-bromo-2,3-dimethyl-1H-indole core represent a promising, yet relatively underexplored, class of molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, focusing on their synthesis, anticancer, antimicrobial, and anti-inflammatory properties. By consolidating available data on closely related analogues and outlining detailed experimental protocols, this document aims to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this chemical scaffold.

Synthesis of the this compound Core

The foundational step in exploring the biological activities of this class of compounds is the efficient synthesis of the core structure. A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis. A representative protocol for a closely related analogue, 5-bromo-2,3,3-trimethyl-3H-indole, can be adapted for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-2,3,3-trimethyl-3H-indole.

Materials:

-

4-Bromophenylhydrazine hydrochloride

-

3-Buten-2-one (Methyl vinyl ketone)

-

Ethanol

-

Concentrated Sulfuric Acid

-

10% Sodium Bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) and 3-buten-2-one (1.1 eq) in ethanol is prepared in a round-bottomed flask equipped with a reflux condenser.

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) is carefully added to the mixture.

-

The reaction mixture is heated under reflux for a specified period (e.g., 12 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it into a 10% aqueous solution of sodium bicarbonate.

-

The aqueous mixture is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with deionized water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford the pure this compound.

Potential Biological Activities

While research specifically focused on derivatives of this compound is limited, the biological activities of closely related indole compounds provide strong indications of their therapeutic potential. The following sections summarize the known anticancer, antimicrobial, and anti-inflammatory activities of relevant indole derivatives, along with detailed experimental protocols for their evaluation.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with several compounds having reached clinical use. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases.

The following table summarizes the cytotoxic activity of non-brominated 2,3-dimethylindole derivatives against various human cancer cell lines, providing a baseline for the potential of the 5-bromo-substituted core.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (nM) |

| 3a | 2,3-dimethyl-1H-indole | Lung Carcinoma (Calu1) | 2.7 |

| Pancreas Carcinoma (Panc1) | 2.8 | ||

| 3b | 5-Chloro-2,3-dimethyl-1H-indole | Lung Carcinoma (Calu1) | 3.1 |

| Pancreas Carcinoma (Panc1) | 3.2 | ||

| 5d | Tetrahydrocarbazole derivative | Lung Carcinoma (Calu1) | 2.5 |

Data extracted from a study on the synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Derivatives of 5-bromoindole have been shown to inhibit key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The introduction of a bromine atom at the 5-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial activity.

The following table presents the minimum inhibitory concentration (MIC) values for 5-bromoindole derivatives against various microbial strains. While not specific to the 2,3-dimethyl core, this data highlights the potential of the 5-bromoindole scaffold.

| Compound ID | Microbial Strain | MIC (µg/mL) |

| 7a | Escherichia coli | 0.35 |

| Pseudomonas aeruginosa | 0.45 | |

| 7b | Escherichia coli | 0.40 |

| Pseudomonas aeruginosa | 0.50 | |

| 7c | Escherichia coli | 0.38 |

| Pseudomonas aeruginosa | 0.48 | |

| 6h | Staphylococcus aureus | 50 |

| Escherichia coli | 50 | |

| Gentamicin | Escherichia coli | 0.60 |

| Pseudomonas aeruginosa | 0.75 | |

| Ciprofloxacin | Escherichia coli | 1.10 |

| Pseudomonas aeruginosa | 1.25 |

Data for compounds 7a-c are for 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide derivatives.[1] Data for compound 6h is for a 5-bromo-1H-indole dihydropyrimidine derivative.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and indole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin, have long been used to manage inflammation. Derivatives of this compound may also possess anti-inflammatory properties by modulating key inflammatory pathways.

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Test compounds

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct biological data for derivatives of this specific core is currently scarce, the potent anticancer and antimicrobial activities observed in closely related analogues strongly suggest that this is a fruitful area for further investigation. The presence of the 5-bromo substituent is known to often enhance biological activity, and the 2,3-dimethyl substitution pattern provides a unique structural and electronic profile that warrants detailed exploration.

Future research should focus on the synthesis of a library of N-substituted and further functionalized derivatives of this compound. Systematic screening of these compounds for their anticancer, antimicrobial, and anti-inflammatory activities will be crucial to elucidate the structure-activity relationships and identify lead compounds for further development. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds will also be essential for their optimization as potential drug candidates. This technical guide provides the foundational information and experimental frameworks necessary to embark on this exciting area of drug discovery.

References

Preliminary investigation into the therapeutic potential of brominated indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated indoles, a diverse class of marine-derived and synthetic compounds, are emerging as significant leads in drug discovery. Exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, these molecules hold considerable therapeutic potential.[1] This technical guide provides a comprehensive overview of the current understanding of brominated indoles, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols for their investigation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

Introduction

Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] The introduction of a bromine atom to the indole ring can significantly alter its physicochemical properties, leading to enhanced biological activity and target selectivity.[1] Marine organisms, particularly molluscs and sponges, are a rich source of structurally unique brominated indoles.[2][4][5][6] These natural products have inspired the synthesis of novel derivatives with improved therapeutic profiles.[7][8] This guide delves into the therapeutic landscape of brominated indoles, with a focus on their anti-inflammatory and anticancer applications.

Anti-inflammatory Potential of Brominated Indoles

Chronic inflammation is a key pathological feature of numerous diseases. Brominated indoles have demonstrated potent anti-inflammatory effects through the modulation of critical signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Several studies have shown that brominated indoles can effectively inhibit the activation and translocation of NF-κB. For instance, extracts from the marine mollusc Dicathais orbita and purified compounds like 6-bromoindole and 6-bromoisatin have been shown to significantly reduce the translocation of NF-κB in LPS-stimulated macrophages.[9][10] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]

Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation. Computational studies, including molecular docking and molecular dynamics simulations, have explored the binding of brominated indoles to COX-1 and COX-2.[11][12] Compounds like tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin have shown potential to bind to the active sites of both COX isoforms, suggesting a plausible mechanism for their anti-inflammatory effects.[11][13]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various brominated indoles and related extracts.

| Compound/Extract | Assay | Target | IC50 / Activity | Cell Line | Reference |

| D. orbita Hypobranchial Gland Extract | Nitric Oxide (NO) Inhibition | iNOS | 30.8 µg/mL | RAW264.7 | [9][10] |

| D. orbita Hypobranchial Gland Extract | TNF-α Inhibition | - | 43.03 µg/mL | RAW264.7 | [9][10] |

| D. orbita Hypobranchial Gland Extract | PGE2 Inhibition | COX | 34.24 µg/mL | RAW264.7 | [9][10] |

| 6-Bromoisatin | NF-κB Translocation Inhibition | NF-κB | 63.7% reduction at 40 µg/mL | RAW264.7 | [9][10] |

| 5-Bromoisatin | TNF-α Inhibition | - | 38.05 µM | RAW264.7 | [9][10] |

| Isatin | NO Inhibition | iNOS | ~339.8 µM | RAW264.7 | [9] |

Anticancer Potential of Brominated Indoles

Brominated indoles have emerged as promising candidates for cancer therapy, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][14][15]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Brominated indoles, such as tyrindoleninone and 6-bromoisatin, have been shown to induce apoptosis in colorectal cancer cells (HT29 and Caco-2).[15][16] The mechanism of action involves the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[14][15] At lower concentrations, 6-bromoisatin triggers apoptosis, while at higher concentrations, it may lead to necrosis.[14]

Cell Cycle Arrest

In addition to inducing apoptosis, some brominated indoles can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, 6-bromoisatin has been observed to cause an accumulation of HT29 colorectal cancer cells in the G2/M phase of the cell cycle.[14][15]

Quantitative Anticancer Data

The following table presents the cytotoxic activity of selected brominated indoles against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| 6-Bromoisatin (semi-purified) | HT29 (colorectal) | MTT | ~100 µM | [15][16] |

| Tyrindoleninone | HT29 (colorectal) | MTT | 390 µM | [15][16] |

| Nortopsentin B (brominated) | P-388 (murine leukemia) | Cytotoxicity | 0.2 µg/mL | [17] |

| Nortopsentin A | P-388 (murine leukemia) | Cytotoxicity | 1.7 µg/mL | [17] |

| Nortopsentin C | P-388 (murine leukemia) | Cytotoxicity | 1.7 µg/mL | [17] |

| MC11 (tetrabrominated indenoindole) | - | Protein Kinase CK2 Inhibition | 16 nM | [18] |

| Aplicyanin B (N-acetylated) | HT-29 (colon) | Cytotoxicity (GI50) | 0.33 µM | [19] |

| Aplicyanin D (N-acetylated) | HT-29 (colon) | Cytotoxicity (GI50) | 0.47 µM | [19] |

| Aplicyanin F (N-acetylated) | HT-29 (colon) | Cytotoxicity (GI50) | 0.39 µM | [19] |

Aryl Hydrocarbon Receptor (AhR) Agonism

Naturally occurring marine brominated indoles have been identified as a new class of agonists for the Aryl Hydrocarbon Receptor (AhR).[4] The AhR is a ligand-activated transcription factor involved in regulating various biological and toxicological effects.[4] Several brominated indoles have been shown to bind to and activate the AhR, leading to the induction of AhR-dependent gene expression, such as CYP1A1.[4] Interestingly, these compounds act as transient activators of the AhR signaling pathway.[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of brominated indoles.

Synthesis of Brominated Indoles

The synthesis of brominated indoles is typically achieved through electrophilic aromatic substitution of the indole ring with bromine.[1] The position of bromination (e.g., C2, C3, C5, C6) can be controlled by the choice of reaction conditions and substituents on the indole core.[1] More complex brominated indole alkaloids can be synthesized through multi-step routes, often involving palladium-catalyzed cross-coupling reactions.[2] A general workflow for the synthesis and characterization of novel brominated indoles is depicted below.

In Vitro Anti-inflammatory Assays

-

Nitric Oxide (NO) Inhibition Assay:

-

RAW264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound (brominated indole) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control.

-

-

TNF-α and IL-1β ELISA:

-

Similar to the NO assay, RAW264.7 cells are pre-treated with the test compound and then stimulated with LPS.

-

After an appropriate incubation period, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

NF-κB Translocation Assay:

-

RAW264.7 cells are grown on coverslips and treated as described above.

-

After LPS stimulation, the cells are fixed and permeabilized.

-

The subcellular localization of the NF-κB p65 subunit is visualized by immunofluorescence microscopy using a specific primary antibody against p65 and a fluorescently labeled secondary antibody.

-